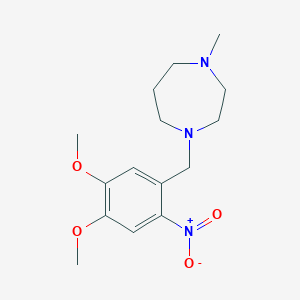![molecular formula C14H24N2OS B5784350 N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide, also known as S-(+)-ketamine, is a chiral molecule used in scientific research for its unique pharmacological properties. This compound is a derivative of ketamine, a dissociative anesthetic drug commonly used in medical settings. S-(+)-ketamine has been found to have potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and the development of neuronal networks. It also activates the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity. The combination of these effects leads to the rapid and sustained antidepressant effects of this compound(+)-ketamine.
Biochemical and Physiological Effects:
This compound(+)-ketamine has been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and emotion. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound(+)-ketamine has been found to have neuroprotective effects and can promote the growth of new neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and potential therapeutic applications. However, it also has some limitations, including its potential for abuse and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine, including the development of new formulations and delivery methods, the identification of biomarkers for predicting treatment response, and the investigation of its potential for treating other psychiatric disorders. Further research is also needed to better understand the mechanisms of action of this compound(+)-ketamine and its long-term effects on the brain.
Synthesemethoden
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine is synthesized through the reaction of cyclohexanone with (S)-4-methyl-1-piperidinecarboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The reaction of the acid chloride with ammonium thiocyanate produces the desired product, this compound(+)-ketamine.
Wissenschaftliche Forschungsanwendungen
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has been extensively studied for its potential therapeutic effects in treating depression and other psychiatric disorders. Research has shown that this compound(+)-ketamine has a rapid onset of action and can produce antidepressant effects within hours of administration. It has been found to be effective in treating treatment-resistant depression, post-traumatic stress disorder, and bipolar disorder.
Eigenschaften
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDKJLLLKKRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)



![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)
